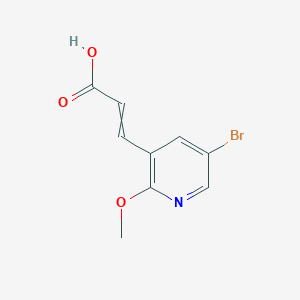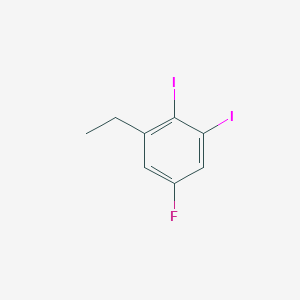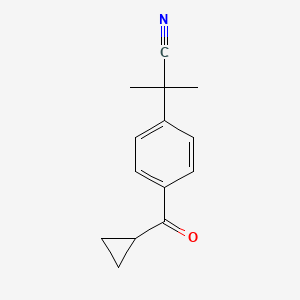
(1R,2R)-Dimethyl cyclopentane-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-Dimethyl cyclopentane-1,2-dicarboxylate is a chemical compound with the molecular formula C11H18O4 It is a derivative of cyclopentane, featuring two methyl groups and two carboxylate groups attached to the cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-Dimethyl cyclopentane-1,2-dicarboxylate typically involves the esterification of (1R,2R)-cyclopentane-1,2-dicarboxylic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions generally include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-Dimethyl cyclopentane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed under basic conditions.
Major Products
Oxidation: Produces (1R,2R)-cyclopentane-1,2-dicarboxylic acid.
Reduction: Yields (1R,2R)-dimethyl cyclopentane-1,2-diol.
Substitution: Results in various substituted cyclopentane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1R,2R)-Dimethyl cyclopentane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1R,2R)-Dimethyl cyclopentane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2R)-Cyclopentane-1,2-dicarboxylic acid
- (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate
- (1R,2R)-Diethyl cyclopentane-1,2-dicarboxylate
Uniqueness
(1R,2R)-Dimethyl cyclopentane-1,2-dicarboxylate is unique due to its specific structural configuration and the presence of both methyl and carboxylate groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H14O4 |
|---|---|
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
dimethyl (1R,2R)-cyclopentane-1,2-dicarboxylate |
InChI |
InChI=1S/C9H14O4/c1-12-8(10)6-4-3-5-7(6)9(11)13-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
Clave InChI |
XFLSEYYPOYRKKC-RNFRBKRXSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CCC[C@H]1C(=O)OC |
SMILES canónico |
COC(=O)C1CCCC1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4,8-Bis(5-octan-3-ylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B14038367.png)
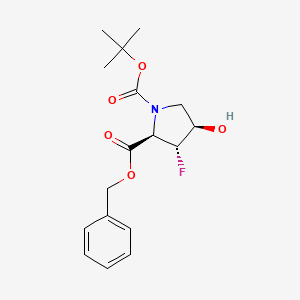
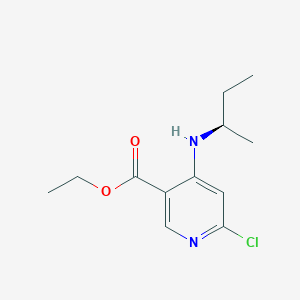
![2-Amino-2-((1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-YL)acetic acid](/img/structure/B14038389.png)
![furo[2,3-C]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14038394.png)
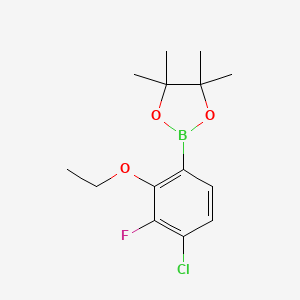
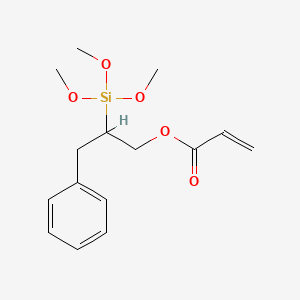
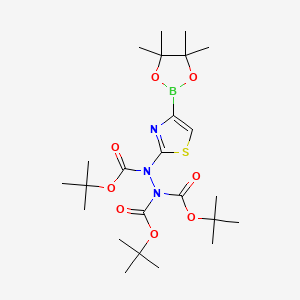
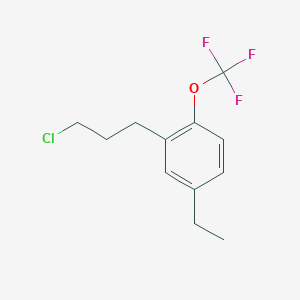
![N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-{2-[(5-sulfo-1-naphthyl)amino]ethyl}-L-glutamine](/img/structure/B14038411.png)
